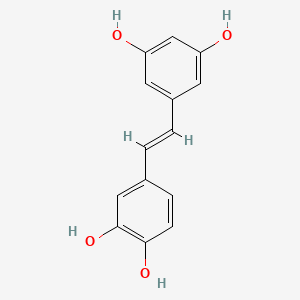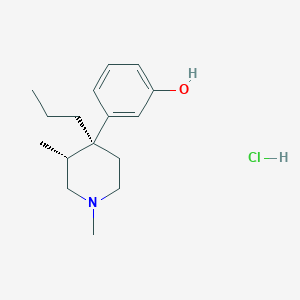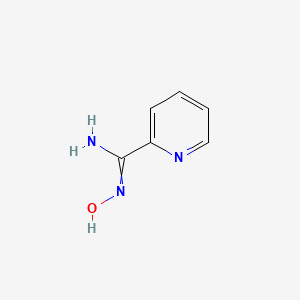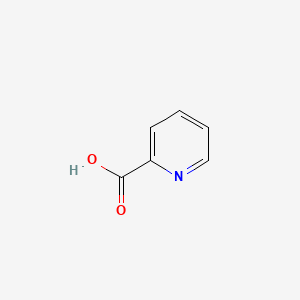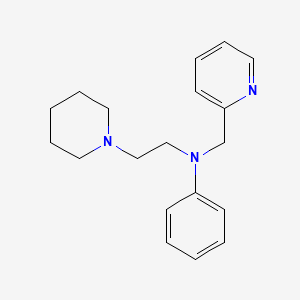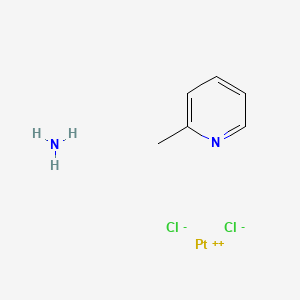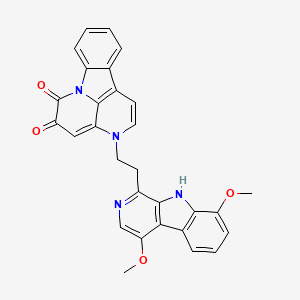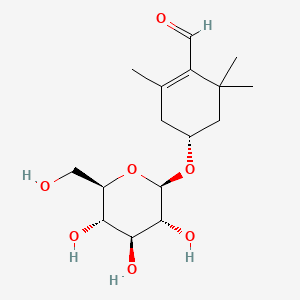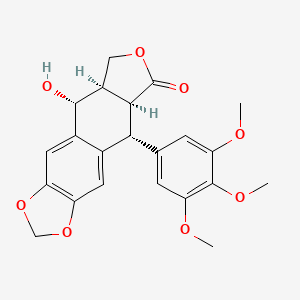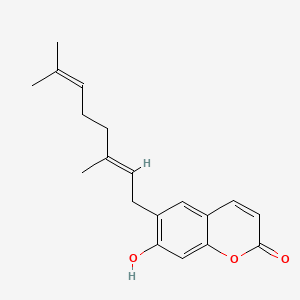
奥芬尼辛
概述
科学研究应用
奥芬尼辛具有广泛的科学研究应用,包括:
作用机制
奥芬尼辛通过抑制肉碱棕榈酰转移酶-1 (CPT-1) 发挥作用,CPT-1 是一种参与脂肪酸代谢的酶 . 通过抑制 CPT-1,奥芬尼辛阻止酰基肉碱的形成,进而减少脂肪酸氧化。 这种机制在表达 CPT-1b 等位基因的组织(如心脏)中特别有效 . 奥芬尼辛抑制脂肪酸氧化导致能量代谢向葡萄糖氧化转移,这在某些代谢疾病中可能是有益的 .
生化分析
Biochemical Properties
Oxfenicine interacts with various enzymes and proteins within the body. It is known to inhibit the enzyme carnitine palmitoyltransferase I (CPT1), which plays a key role in the oxidation of fatty acids . By inhibiting CPT1, oxfenicine can alter the balance of energy metabolism within cells, shifting it away from fatty acid oxidation and towards glucose oxidation .
Cellular Effects
Oxfenicine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase left ventricular (LV) power and efficiency in cardiac cells under high workload conditions . This is achieved by inhibiting fatty acid oxidation, which in turn leads to an increase in glucose oxidation .
Molecular Mechanism
The molecular mechanism of oxfenicine involves its interaction with CPT1, a key enzyme in the fatty acid oxidation pathway . By inhibiting CPT1, oxfenicine prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid oxidation and promoting glucose oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxfenicine have been observed to change over time. For example, in a study involving rats, oxfenicine treatment over several weeks led to an increase in heart, liver, and kidney weights . This suggests that oxfenicine may have long-term effects on cellular function in these organs .
Dosage Effects in Animal Models
The effects of oxfenicine have been studied in animal models at different dosages. In a study involving pigs, pretreatment with oxfenicine led to a significant increase in LV power and efficiency at high workloads . This suggests that the effects of oxfenicine may vary depending on the dosage and the physiological conditions under which it is administered .
Metabolic Pathways
Oxfenicine is involved in the fatty acid oxidation pathway, where it acts as an inhibitor of CPT1 . This enzyme is responsible for the transport of long-chain fatty acids into the mitochondria, a crucial step in the fatty acid oxidation process .
Subcellular Localization
Given its role as an inhibitor of CPT1, it is likely that oxfenicine interacts with this enzyme at the mitochondrial level, as this is where fatty acid oxidation takes place
准备方法
奥芬尼辛可以通过多种方法合成。一种常见的合成路线涉及使用 L-苯丙氨酸作为起始原料。反应通常涉及 L-苯丙氨酸的羟基化以生成奥芬尼辛。 反应条件通常包括使用特定的催化剂和溶剂来促进羟基化过程 . 工业生产方法可能涉及优化这些反应条件以实现最终产物的更高产率和纯度 .
化学反应分析
奥芬尼辛经历了几种类型的化学反应,包括:
氧化: 奥芬尼辛可以被氧化形成 4-羟基苯基乙醛酸,这是其活性形式.
还原: 还原反应可以将奥芬尼辛从其氧化状态还原回其原始形式。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
相似化合物的比较
奥芬尼辛在特异性抑制 CPT-1b 方面是独一无二的,这使其与其他类似化合物区别开来。一些类似的化合物包括:
属性
IUPAC Name |
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046403 | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32462-30-9 | |
| Record name | Oxfenicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxfenicine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfenicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxfenicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

